Methyl 2-(chloromethyl)acrylate

Addition-Fragmentation Chain Transfer Macromonomer Synthesis Free Radical Polymerization

Methyl 2-(chloromethyl)acrylate (MCMA, CAS 922-15-6) is a difunctional α-substituted acrylic monomer characterized by the presence of both a polymerizable methacrylate moiety and an electrophilic chloromethyl group. This bifunctionality distinguishes it from simple alkyl methacrylates and enables a unique combination of radical polymerization chemistry and post-polymerization nucleophilic substitution.

Molecular Formula C5H7ClO2
Molecular Weight 134.56 g/mol
CAS No. 922-15-6
Cat. No. B1590498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(chloromethyl)acrylate
CAS922-15-6
Molecular FormulaC5H7ClO2
Molecular Weight134.56 g/mol
Structural Identifiers
SMILESCOC(=O)C(=C)CCl
InChIInChI=1S/C5H7ClO2/c1-4(3-6)5(7)8-2/h1,3H2,2H3
InChIKeyNYMDTEIPYQNXIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(chloromethyl)acrylate (CAS 922-15-6): Procurement and Technical Baseline


Methyl 2-(chloromethyl)acrylate (MCMA, CAS 922-15-6) is a difunctional α-substituted acrylic monomer characterized by the presence of both a polymerizable methacrylate moiety and an electrophilic chloromethyl group [1]. This bifunctionality distinguishes it from simple alkyl methacrylates and enables a unique combination of radical polymerization chemistry and post-polymerization nucleophilic substitution [2]. MCMA is a colorless to pale yellow liquid with a molecular weight of 134.56 g/mol, a density of 1.150 g/mL at 25 °C, a boiling point of 157 °C, and a flash point of 62.77 °C .

Why In-Class α-Substituted Acrylates Are Not Interchangeable with Methyl 2-(chloromethyl)acrylate (CAS 922-15-6)


The seemingly minor structural differences between α-substituted acrylates—such as variations in halogen size, ester alkyl chain length, or substitution pattern—translate into profound and quantifiable divergences in polymerization kinetics, chain transfer behavior, copolymerization reactivity ratios, and the ultimate polymer microstructure [1]. Generic substitution without consideration of these parameters can lead to failure in achieving the desired molecular weight, end-group functionality, or tacticity, thereby compromising the performance of the final material in demanding applications such as precision coatings, adhesives, or advanced macromolecular architectures [2].

Quantitative Differentiation of Methyl 2-(chloromethyl)acrylate (CAS 922-15-6) Versus Comparator Monomers


Controlled Addition-Fragmentation Chain Transfer: Quantified Ratio of Propagation to Fragmentation

Methyl 2-(chloromethyl)acrylate (MCMA) functions as an intrinsic addition-fragmentation chain transfer (AFCT) agent during its own polymerization. This is a quantifiable differentiation from methyl methacrylate (MMA), which does not undergo this β-fragmentation pathway under standard conditions. For MCMA homopolymerization at 60°C, the ratio of the rate constants for propagation (kp) to fragmentation (kf) was determined to be kp/kf = 11 L/mol [1]. This value indicates that fragmentation occurs, on average, every 33 propagation steps, leading to the formation of polymer chains with 2-carbomethoxyallyl ω-end groups [1].

Addition-Fragmentation Chain Transfer Macromonomer Synthesis Free Radical Polymerization

Altered Polymer Tacticity: Quantified Reduction in Syndiotacticity Relative to MMA

The α-chloromethyl substituent in MCMA exerts both steric and polar effects that significantly alter the stereochemical course of radical propagation compared to methyl methacrylate (MMA). Following homopolymerization of MCMA at 40°C and subsequent reduction to PMMA for analysis, the triad tacticity was determined as mm/mr/rr = 8/56/36 [1]. This represents a substantial decrease in syndiotacticity (rr = 36%) relative to typical PMMA synthesized under comparable conditions, which exhibits a strong syndiotactic preference (rr significantly higher, typically >50%) [1].

Polymer Stereochemistry Tacticity Control Radical Polymerization

Relative Reactivity in Copolymerization: Direct Comparison with Ethyl α-(Chloromethyl)acrylate (ECMA)

In copolymerizations with styrene and methyl methacrylate, ethyl α-(chloromethyl)acrylate (ECMA) was less reactive than its fluoromethyl analog (EFMA) due to the steric effect of the larger chloromethyl group [1]. While direct quantitative reactivity ratios for MCMA vs. ECMA are not available in the open literature, the reported trend establishes a class-level inference: the chloromethyl substituent consistently reduces monomer reactivity in copolymerization relative to smaller halogens or unsubstituted analogs. The methyl ester (MCMA) is expected to exhibit higher propagation rate constants than the ethyl ester (ECMA) based on general acrylic ester reactivity trends, though this requires experimental verification [1].

Copolymerization Kinetics Monomer Reactivity Ratios α-Halomethyl Acrylates

Quantitative Conjugate Substitution Reactivity with Nucleophiles

The α-chloromethyl group of MCMA undergoes quantitative conjugate substitution with a wide range of nucleophiles (amines, thiols, phenols, enols, carboxylic acids) at ambient temperature [1]. While direct comparative kinetic data against α-bromomethyl or α-iodomethyl analogs are not provided in the primary source, the reported reaction is described as 'quantitative' under mild conditions, establishing this transformation as a reliable and high-yielding pathway for post-polymerization functionalization [1]. This reactivity is a key differentiator from unsubstituted methacrylates, which lack this electrophilic handle.

Post-Polymerization Modification Nucleophilic Substitution Functional Polymers

Physical Property Benchmarking: Density and Boiling Point

The physical properties of MCMA are well-characterized and provide a basis for comparison with common alternatives. At 25°C, MCMA exhibits a density of 1.150 g/mL, which is higher than that of methyl methacrylate (MMA, ~0.94 g/mL) due to the presence of the heavier chlorine atom . The boiling point of MCMA is 157 °C, which is significantly higher than that of MMA (100 °C), reflecting increased molecular weight and polarizability . These differences have practical implications for storage, handling, and reaction engineering.

Monomer Physical Properties Process Engineering Safety Data

Defined Application Scenarios for Methyl 2-(chloromethyl)acrylate (CAS 922-15-6) Based on Quantitative Evidence


Synthesis of Reactive Macromonomers via Intrinsic Addition-Fragmentation Chain Transfer

Researchers requiring ω-unsaturated end-functional polymers without the use of external chain transfer agents should prioritize MCMA. As demonstrated by Yamada et al., MCMA homopolymerization at 60°C produces polymers with a 2-carbomethoxyallyl end group via an intrinsic β-fragmentation mechanism occurring every 33 propagation steps (kp/kf = 11 L/mol) [1]. This contrasts with MMA, which lacks this self-limiting pathway. The resulting macromonomers can be copolymerized in a second step to form graft or block copolymers, a critical capability for advanced materials design.

Design of Polymers with Controlled, Reduced Syndiotacticity

When a less stereoregular, more random polymer microstructure is desired for applications requiring altered mechanical or thermal properties, MCMA offers a quantifiable advantage over MMA. Hirano and Yamada demonstrated that poly(MCMA) obtained at 40°C exhibits a syndiotactic triad content (rr) of only 36%, compared to the significantly higher rr content typical of PMMA synthesized under similar conditions [1]. This reduction in stereoregularity, attributed to the bulkier and more polar chloromethyl substituent, provides a direct lever for tuning polymer properties such as Tg and crystallinity.

Post-Polymerization Functionalization via Quantitative Conjugate Substitution

For the synthesis of functional polymers bearing pendant groups such as amines, thiols, or ethers, MCMA provides a unique reactive handle that remains intact during radical polymerization. Kohsaka reports that the conjugate substitution of α-(chloromethyl)acrylates with a variety of nucleophiles proceeds quantitatively at ambient temperature [1]. This allows for efficient, high-yielding post-polymerization modification to introduce desired functionalities, a pathway not available from unsubstituted methacrylates like MMA. This scenario is ideal for creating specialty coatings, adhesives, and biomedical materials with tailored surface chemistry.

Copolymerization with Moderated Reactivity for Controlled Incorporation

When designing statistical copolymers requiring precise control over comonomer incorporation, MCMA occupies a valuable middle ground in the α-halomethyl acrylate reactivity spectrum. Studies on ethyl α-(chloromethyl)acrylate (ECMA) indicate that chloromethyl analogs polymerize slower and are less reactive in copolymerizations than their fluoromethyl counterparts, due to steric hindrance [1]. By inference, MCMA is expected to be more reactive than bromomethyl analogs (which often fail to homopolymerize due to excessive chain transfer) but less reactive than highly activated fluoromethyl or unsubstituted acrylates. This moderated reactivity profile makes MCMA the preferred choice for achieving controlled, non-random incorporation in copolymers, avoiding both the runaway reactivity of some analogs and the complete unreactivity of others.

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